molecular formula C6H8N2 B14446273 1-Cyclopropylaziridine-2-carbonitrile CAS No. 75985-12-5

1-Cyclopropylaziridine-2-carbonitrile

Katalognummer: B14446273
CAS-Nummer: 75985-12-5
Molekulargewicht: 108.14 g/mol
InChI-Schlüssel: JZDIDTHPBYSKOD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Cyclopropylaziridine-2-carbonitrile is an organic compound that features a three-membered aziridine ring fused with a cyclopropyl group and a nitrile functional group.

Vorbereitungsmethoden

The synthesis of 1-Cyclopropylaziridine-2-carbonitrile typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of cyclopropylamine with a suitable nitrile precursor in the presence of a base. The reaction conditions often require careful control of temperature and solvent to ensure high yield and purity . Industrial production methods may involve continuous flow processes to optimize the reaction efficiency and scalability .

Analyse Chemischer Reaktionen

1-Cyclopropylaziridine-2-carbonitrile undergoes various chemical reactions, including:

Wirkmechanismus

The mechanism of action of 1-Cyclopropylaziridine-2-carbonitrile involves its high ring strain, which makes it reactive towards nucleophiles. The compound can alkylate thiol groups in proteins, leading to the inhibition of enzymes such as protein disulfide isomerases. This mechanism is particularly relevant in its potential anticancer activity, where it targets extracellular cysteine-containing proteins of cancer cells .

Vergleich Mit ähnlichen Verbindungen

1-Cyclopropylaziridine-2-carbonitrile can be compared with other aziridine derivatives such as:

The uniqueness of this compound lies in its combination of the cyclopropyl and nitrile groups, which confer distinct reactivity and potential for diverse applications.

Eigenschaften

CAS-Nummer

75985-12-5

Molekularformel

C6H8N2

Molekulargewicht

108.14 g/mol

IUPAC-Name

1-cyclopropylaziridine-2-carbonitrile

InChI

InChI=1S/C6H8N2/c7-3-6-4-8(6)5-1-2-5/h5-6H,1-2,4H2

InChI-Schlüssel

JZDIDTHPBYSKOD-UHFFFAOYSA-N

Kanonische SMILES

C1CC1N2CC2C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.